URAT1 Inhibitory Potency of Benzarone Compared to Benzbromarone, Probenecid, Lesinurad, and Allopurinol
Benzarone inhibits human URAT1 with an IC50 of 2.8 µM in Xenopus oocytes [1]. This places it between the sub-micromolar inhibitor benzbromarone (IC50 0.190 µM) and the markedly weaker agents lesinurad (IC50 30.0 µM) and probenecid (IC50 165 µM), while allopurinol is essentially inactive on URAT1 (IC50 >300 µM) [2].
| Evidence Dimension | URAT1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.8 µM (Xenopus oocyte) |
| Comparator Or Baseline | Benzbromarone 0.190 µM; Lesinurad 30.0 µM; Probenecid 165 µM; Allopurinol >300 µM |
| Quantified Difference | ~15-fold less potent than benzbromarone; ~11-fold more potent than lesinurad; ~59-fold more potent than probenecid |
| Conditions | Xenopus oocyte expressing hURAT1; [14C]-urate uptake assay (60 min) |
Why This Matters
Benzarone's intermediate URAT1 potency makes it a useful tool for probing concentration-response relationships without the extreme potency (and potential off-target effects) of benzbromarone or the very weak activity of probenecid.
- [1] BindingDB Entry BDBM50342278. IC50 2.8 µM for human URAT1 in Xenopus oocyte. View Source
- [2] Pharmacological evaluation of dotinurad (and comparator URAT1 inhibitors). IC50 values: dotinurad 0.0372 µM, benzbromarone 0.190 µM, lesinurad 30.0 µM, probenecid 165 µM. View Source
